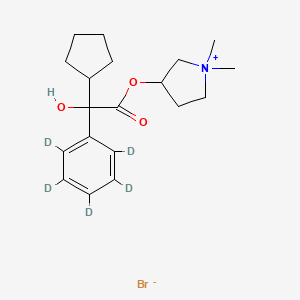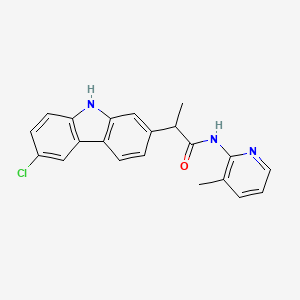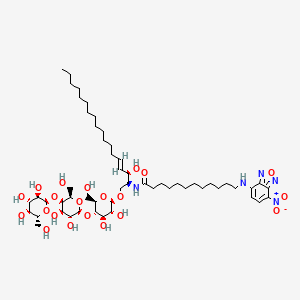
C12 NBD Globotriaosylceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C12 NBD Globotriaosylceramide is a biologically active derivative of globotriaosylceramide, tagged with a fluorescent C12 nitrobenzoxadiazole group. This compound is a type of glycosphingolipid, which are complex lipids consisting of glycans conjugated to a ceramide core. Glycosphingolipids play crucial roles in cellular processes, including cell recognition, signal transduction, and membrane stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD Globotriaosylceramide involves the conjugation of a fluorescent C12 nitrobenzoxadiazole group to globotriaosylceramide. The process typically includes the following steps:
Preparation of Globotriaosylceramide: This involves the enzymatic or chemical synthesis of globotriaosylceramide from simpler glycosphingolipids.
Tagging with C12 Nitrobenzoxadiazole: The globotriaosylceramide is then reacted with C12 nitrobenzoxadiazole under controlled conditions to form the fluorescently tagged derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of Globotriaosylceramide: Using optimized enzymatic or chemical methods.
Fluorescent Tagging: The large-scale reaction of globotriaosylceramide with C12 nitrobenzoxadiazole, ensuring high yield and purity.
化学反応の分析
Types of Reactions
C12 NBD Globotriaosylceramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitrobenzoxadiazole group, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
C12 NBD Globotriaosylceramide has numerous applications in scientific research, including:
Chemistry
Fluorescent Probes: Used as a fluorescent probe to study the behavior of glycosphingolipids in biological membranes.
Biology
Cellular Studies: Employed in studies of cellular uptake, trafficking, and metabolism of glycosphingolipids.
Medicine
Disease Models: Utilized in models of diseases such as Fabry disease to study the effects of glycosphingolipid accumulation and the efficacy of therapeutic interventions.
Industry
作用機序
C12 NBD Globotriaosylceramide exerts its effects through its interaction with cellular membranes and glycosphingolipid metabolism pathways. The fluorescent C12 nitrobenzoxadiazole group allows for the visualization of the compound’s distribution and dynamics within cells. The compound targets glycosphingolipid receptors and is involved in intracellular trafficking and signal transduction pathways .
類似化合物との比較
Similar Compounds
Globotriaosylceramide: The parent compound without the fluorescent tag.
C12 NBD Galactosylceramide: A similar compound with a galactose moiety instead of the globotriaosyl moiety.
Uniqueness
C12 NBD Globotriaosylceramide is unique due to its fluorescent C12 nitrobenzoxadiazole tag, which allows for the study of glycosphingolipid behavior in real-time. This feature distinguishes it from other glycosphingolipids and makes it a valuable tool in research .
特性
分子式 |
C54H91N5O21 |
|---|---|
分子量 |
1146.3 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1 |
InChIキー |
ZSXIFORFOSGBPE-NQOROTTDSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


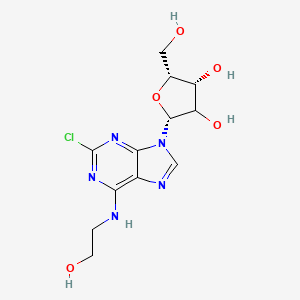


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
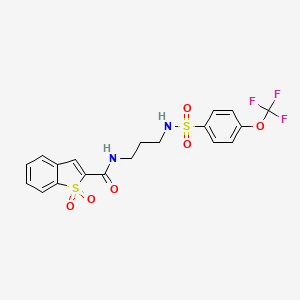
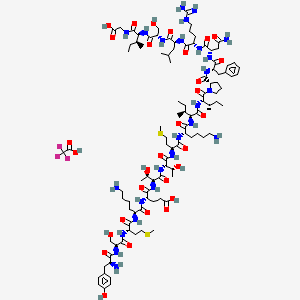
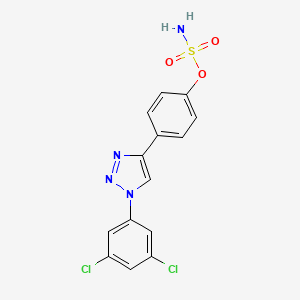
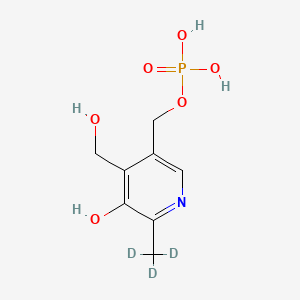
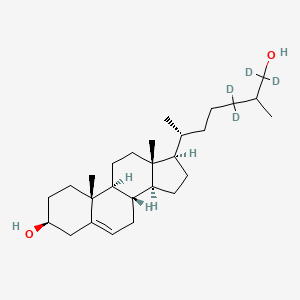

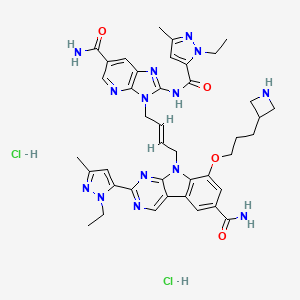
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
